
2-(4-fluorophenyl)-1-(1H-imidazol-2-yl)-N-methylethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(4-fluorophenyl)-1-(1H-imidazol-2-yl)-N-methylethanamine” is a complex organic molecule that contains an imidazole ring, a fluorophenyl group, and a methylamine group .
Molecular Structure Analysis
The molecular structure of this compound would likely involve an imidazole ring attached to a fluorophenyl group at one position and a methylamine group at another position .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Imidazole rings can participate in hydrogen bonding, which could affect the compound’s solubility and boiling point .
Aplicaciones Científicas De Investigación
Antibacterial Activity : A study by Darekar et al. (2020) synthesized novel derivatives related to 2-(4-fluorophenyl)-1-(1H-imidazol-2-yl)-N-methylethanamine, demonstrating moderate antibacterial activity against both gram-positive and gram-negative bacterial strains (Darekar et al., 2020).
Antipsychotic Potential : Research by Wise et al. (1987) explored compounds with a similar structure for their antipsychotic-like profile in behavioral animal tests. These compounds did not interact with dopamine receptors, which is a typical mechanism of clinically available antipsychotic agents (Wise et al., 1987).
Materials Science Applications : Liu et al. (2016) developed a novel bipolar fluorophore related to 2-(4-fluorophenyl)-1-(1H-imidazol-2-yl)-N-methylethanamine for use in OLEDs (Organic Light Emitting Diodes). The compound showed impressive performance as the emitting layer in non-doped OLEDs, achieving high external quantum efficiency (Liu et al., 2016).
Interaction with Proteins : Jayabharathi et al. (2012) investigated the interaction between a compound similar to 2-(4-fluorophenyl)-1-(1H-imidazol-2-yl)-N-methylethanamine and bovine serum albumin (BSA). The study used fluorescence spectral studies to understand the binding and conformational changes of BSA in the presence of the imidazole derivative (Jayabharathi et al., 2012).
Synthesis of Novel Compounds : Various studies, like those by Ando et al. (2009) and Çalış et al. (2011), focus on the synthesis of novel compounds related to 2-(4-fluorophenyl)-1-(1H-imidazol-2-yl)-N-methylethanamine, exploring their potential applications in medicine and pharmacology (Ando et al., 2009), (Çalış et al., 2011).
Direcciones Futuras
Propiedades
IUPAC Name |
2-(4-fluorophenyl)-1-(1H-imidazol-2-yl)-N-methylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN3/c1-14-11(12-15-6-7-16-12)8-9-2-4-10(13)5-3-9/h2-7,11,14H,8H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHRJUONIMNFSSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CC1=CC=C(C=C1)F)C2=NC=CN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-fluorophenyl)-1-(1H-imidazol-2-yl)-N-methylethanamine | |
CAS RN |
1529273-42-4 |
Source


|
| Record name | 2-(4-fluorophenyl)-1-(1H-imidazol-2-yl)-N-methylethanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

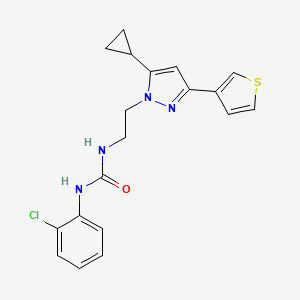
![6-(2,5-Dimethylphenyl)-2-(2-ethoxyethyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2590603.png)
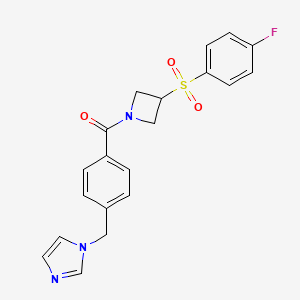
![1-Benzyl-3-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-oxadiazol-2-yl]pyridin-2-one](/img/structure/B2590605.png)

![2-[4,4-Dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]acetic acid](/img/structure/B2590608.png)
![2-thioxo-1,2-dihydro-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B2590609.png)
![N-(2,4-dimethoxybenzyl)-2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2590610.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopentanecarboxamide](/img/structure/B2590613.png)
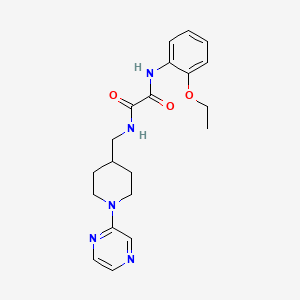
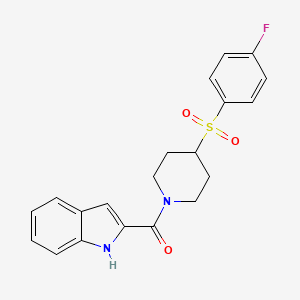
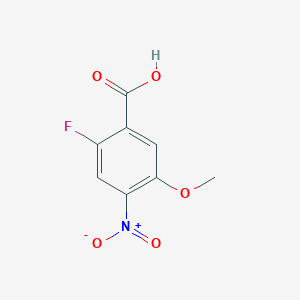

![6-Tert-butyl 1-methyl (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanedioate](/img/structure/B2590623.png)